![molecular formula C16H15N3OS B2968632 8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-83-8](/img/structure/B2968632.png)

8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

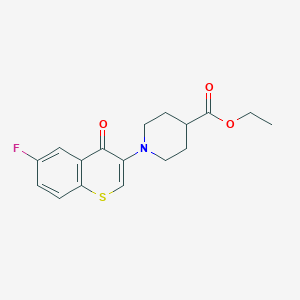

8-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Agents

A series of pyrido[3,4-e]-1,2,4-triazines and related fused triazines, including compounds similar to 8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one, have been prepared and evaluated for their antifungal activities. These compounds demonstrated inhibitory effects against strains of Candida, Aspergillus, Mucor, and Trychophyton species in agar dilution assays, with MIC values of less than or equal to 16 micrograms/mL (Reich et al., 1989).

Organic Synthesis Techniques

The molecule and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines were synthesized from 1,2,4-triazines using the inverse electron demand Diels–Alder reaction. This approach facilitated the efficient synthesis of complex heterocycles with multiple points of diversity (Hajbi et al., 2007).

Histone Deacetylase Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to 8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis, demonstrating promise as an anticancer drug (Zhou et al., 2008).

BSA-Binding Studies

Sulfonated zinc-triazine complexes containing a pyridyl triazine core have been synthesized and characterized for their interaction with bovine serum albumin (BSA). These complexes showed potent serum distribution via albumins, indicating their potential in bioconjugation and drug delivery applications (Abeydeera et al., 2018).

Antimicrobial Activity

Novel sulfone-linked bis heterocycles, including pyrazolines combined with thiadiazoles, oxadiazoles, and triazoles, were synthesized from E-styrylsulfonylacetic acid methyl ester. These compounds were tested for their antimicrobial activity, with one compound showing pronounced activity, illustrating the therapeutic potential of such derivatives (Padmavathi et al., 2008).

Wirkmechanismus

Mode of Action

The mode of action would depend on the specific target the compound interacts with. Generally, these compounds might inhibit or activate their targets, leading to changes in cellular processes .

Biochemical Pathways

Pyridopyrimidines can affect various biochemical pathways depending on their specific targets. They might influence signal transduction, gene expression, or metabolic processes .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways the compound affects. These could range from changes in cell growth and survival to alterations in immune responses .

Eigenschaften

IUPAC Name |

8-methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-3-5-13(6-4-11)10-21-15-17-14-9-12(2)7-8-19(14)16(20)18-15/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXMYOULRDZSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC(=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2968551.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)

![2-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2968557.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)

![methyl 6-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)

![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)

![N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride](/img/structure/B2968567.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2968569.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2968570.png)

![1-(4-benzoylphenoxy)-3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2968572.png)